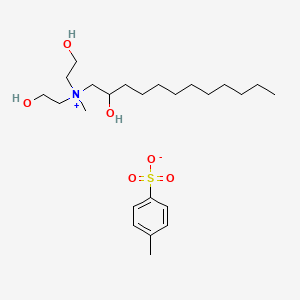

(2-Hydroxydodecyl)bis(2-hydroxyethyl)methylammonium toluene-p-sulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 304-385-9 est un composé chimique figurant dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient sur le marché de la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est reconnu pour ses diverses applications dans la recherche scientifique et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l'EINECS 304-385-9 implique des voies de synthèse et des conditions de réaction spécifiques. Bien que les voies de synthèse détaillées ne soient pas facilement disponibles, l'approche générale implique l'utilisation de techniques standard de synthèse organique. Celles-ci peuvent inclure :

Réactifs : Les réactifs couramment utilisés dans la synthèse de tels composés comprennent les solvants organiques, les catalyseurs et des réactifs spécifiques adaptés à la structure chimique souhaitée.

Conditions de réaction : Les conditions de réaction typiques impliquent des températures, des pressions et des niveaux de pH contrôlés pour garantir que les transformations chimiques souhaitées se produisent efficacement.

Méthodes de production industrielle

Les méthodes de production industrielle de l'EINECS 304-385-9 sont conçues pour maximiser le rendement et la pureté. Ces méthodes impliquent souvent :

Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour gérer des volumes importants de réactifs.

Techniques de purification : Utilisation de techniques de purification telles que la distillation, la cristallisation et la chromatographie pour isoler le composé sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

L'EINECS 304-385-9 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants pour former différents états d'oxydation.

Réduction : Les réactions de réduction impliquent l'ajout d'hydrogène ou l'élimination d'oxygène, souvent à l'aide de réducteurs.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, généralement à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Oxydants : Les oxydants courants comprennent le permanganate de potassium, le peroxyde d'hydrogène et l'acide nitrique.

Réducteurs : Les réducteurs tels que le borohydrure de sodium, l'hydrure d'aluminium et lithium et l'hydrogène gazeux sont fréquemment utilisés.

Conditions de réaction : Ces réactions sont généralement effectuées à des températures et des pressions contrôlées, avec des solvants spécifiques pour faciliter la réaction.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés à un état d'oxydation plus élevé, tandis que la réduction peut produire des formes plus réduites du composé.

Applications de la recherche scientifique

L'EINECS 304-385-9 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif ou intermédiaire dans diverses réactions chimiques et procédés de synthèse.

Biologie : Utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires et les voies biochimiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composant dans les formulations pharmaceutiques.

Industrie : Utilisé dans les procédés industriels pour la production d'autres produits chimiques, matériaux et produits.

Mécanisme d'action

Le mécanisme d'action de l'EINECS 304-385-9 implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que les mécanismes détaillés ne soient pas facilement disponibles, le composé est connu pour :

Se lier aux cibles moléculaires : Interagir avec des protéines, des enzymes ou des récepteurs spécifiques pour exercer ses effets.

Moduler les voies : Influencer les voies biochimiques, entraînant des modifications des fonctions et des processus cellulaires.

Applications De Recherche Scientifique

EINECS 304-385-9 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to investigate its effects on cellular processes and biochemical pathways.

Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.

Industry: Utilized in industrial processes for the production of other chemicals, materials, and products.

Mécanisme D'action

Bind to Molecular Targets: Interact with specific proteins, enzymes, or receptors to exert its effects.

Modulate Pathways: Influence biochemical pathways, leading to changes in cellular functions and processes.

Comparaison Avec Des Composés Similaires

L'EINECS 304-385-9 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure :

EINECS 304-384-8 : Un composé ayant une structure chimique similaire mais des groupes fonctionnels différents.

EINECS 304-386-0 : Un autre composé apparenté ayant des propriétés et des applications distinctes.

Le caractère unique de l'EINECS 304-385-9 réside dans sa structure chimique, sa réactivité et ses applications spécifiques, qui le distinguent des autres composés similaires.

Propriétés

Numéro CAS |

94249-11-3 |

|---|---|

Formule moléculaire |

C24H45NO6S |

Poids moléculaire |

475.7 g/mol |

Nom IUPAC |

2-hydroxydodecyl-bis(2-hydroxyethyl)-methylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H38NO3.C7H8O3S/c1-3-4-5-6-7-8-9-10-11-17(21)16-18(2,12-14-19)13-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h17,19-21H,3-16H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Clé InChI |

FAZMONYZHWAWSQ-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCC(C[N+](C)(CCO)CCO)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)